Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromene-2-carboxylate
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Overview
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromene-2-carboxylate is a useful research compound. Its molecular formula is C27H28N2O5S and its molecular weight is 492.59. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have garnered attention for their potential as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB) . These molecules are evaluated in vitro and in vivo, and their inhibitory concentrations are compared with standard reference drugs. The structure-activity relationships of these derivatives are explored, along with molecular docking studies to identify potent inhibitors targeting the DprE1 enzyme.
Anticancer Properties
Certain benzothiazole-based compounds exhibit promising anticancer effects. For instance, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have demonstrated potent cytotoxicity against human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460 . These findings suggest that this class of compounds could be explored further for their potential in cancer therapy.
Antifungal and Antimicrobial Activity
1,2,4-Triazole derivatives, which often contain benzothiazole moieties, have been investigated for their antifungal and antimicrobial properties . While the specific compound may not be directly studied in this context, it belongs to a family of molecules with potential in combating fungal infections and microbial pathogens.
Other Biological Activities
Beyond the mentioned applications, benzothiazole derivatives have diverse biological activities:
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound likely interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as these substances are known to promote these responses .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators, leading to decreased inflammation .
properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-3-16-14-17-23(31)21(26-28-19-10-6-7-11-20(19)35-26)25(27(32)33-4-2)34-24(17)18(22(16)30)15-29-12-8-5-9-13-29/h6-7,10-11,14,30H,3-5,8-9,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZAXVOFLUKLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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